Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride is a synthetic compound with notable applications in medicinal chemistry and biochemistry. It is classified under the category of phosphonate derivatives, which are known for their biological activity, particularly as enzyme inhibitors. The compound is identified by its CAS number 1171995-49-5 and is recognized for its potential therapeutic uses.
The compound can be sourced from various chemical suppliers, including Apollo Scientific, which provides detailed safety data and classification information for the substance . Research articles also highlight its synthesis and biological relevance, indicating its importance in pharmaceutical research .
According to the European Regulation (EC) No 1272/2008 (CLP), Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride is classified as a substance with specific target organ toxicity (Category 3) and skin corrosion/irritation (Category 2). It may also cause serious eye damage or irritation (Category 2) based on expert judgment assessments .
The synthesis of Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of phenylalanine derivatives with phosphonic acid esters. The process may involve protecting group strategies to ensure selective reactions at specific sites of the amino acid scaffold.
The synthesis can be performed through techniques such as:
A typical reaction scheme may involve:
Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride features a phosphorus atom bonded to two phenyl groups and an amino acid derivative. Its molecular formula is C19H22ClN2O3P, reflecting its complex structure.
Key structural data includes:
Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride can participate in various chemical reactions, including:
The reactivity profile of this compound makes it suitable for further modifications in medicinal chemistry, allowing researchers to explore derivatives with enhanced biological activity or selectivity.
The mechanism of action for Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride primarily involves its interaction with enzymes. It may act as an inhibitor by mimicking natural substrates or by binding covalently to active sites on enzymes, thereby disrupting normal enzymatic functions.
Research indicates that phosphonate compounds can inhibit enzymes such as aminopeptidases or serine proteases, which are crucial in various physiological processes. Quantitative structure-activity relationship studies help elucidate how structural variations affect inhibitory potency.
Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride typically appears as a white crystalline solid. Its melting point and solubility characteristics are essential for practical applications in laboratory settings.
Key chemical properties include:
Safety data indicate that exposure may lead to respiratory irritation and skin sensitization, necessitating appropriate handling precautions .
Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride has several applications in scientific research:
Phosphonate derivatives, characterized by a direct carbon-phosphorus (C–P) bond, represent a cornerstone of rational drug design due to their inherent stability against enzymatic hydrolysis and bioisosteric mimicry of phosphate and carboxylate groups. The discovery of natural phosphonates like fosfomycin (a broad-spectrum antibiotic) in the mid-20th century ignited interest in synthetic analogs [1] [6]. Acyclic nucleoside phosphonates (ANPs), pioneered by Antonín Holý, marked a transformative era in antiviral therapy. Key milestones include:
Table 1: Evolution of Key Phosphonate Therapeutics
Compound | Therapeutic Category | Key Mechanism/Target | Approval/Status |
---|---|---|---|
Fosfomycin | Antibiotic | MurA enzyme inhibition | Approved (1970s) |
Cidofovir (HPMPC) | Antiviral | Viral DNA polymerase inhibition | Approved (1996) |
Tenofovir (PMPA) | Antiviral (HIV/HBV) | Reverse transcriptase inhibition | Approved (2001) |
2-PMPA | Neuroprotective | Glutamate carboxypeptidase II inhibition | Preclinical |
The structural progression from simple alkylphosphonates to peptidyl phosphonates (e.g., HCV NS3/4A protease inhibitors) underscores their adaptability in targeting diverse enzymes [2] [6]. Diphenyl 1-amino-2-phenylethylphosphonate hydrochloride exemplifies this evolution, incorporating a peptidomimetic backbone and charged phosphonate to enhance target engagement.
Amino-alkylphosphonates, particularly α-amino variants, function as irreversible covalent inhibitors of serine proteases. Their mechanism involves a two-step process:
This mechanism is exemplified by hepatitis C virus (HCV) NS3/4A protease inhibitors. Peptidyl α-aminoalkylphosphonates mimic the tetrahedral transition state during peptide cleavage, with the P1 side chain dictating specificity. For instance, inhibitors with aromatic P1 residues (e.g., diphenyl 1-amino-2-phenylethylphosphonate derivatives) exhibit enhanced potency against NS3/4A due to optimal S1 pocket occupancy [2]. Beyond virology, such inhibitors target neutrophil elastase (inflammatory disorders) and prostate-specific membrane antigen (PSMA), highlighting their broad applicability [9].
Table 2: Enzyme Targets of Amino-Alkylphosphonates
Enzyme Target | Biological Role | Inhibitor Design Feature | Kinetic Efficacy (kinact/Ki) |
---|---|---|---|
HCV NS3/4A protease | Viral polyprotein processing | Extended peptidyl backbone (P3-P1) | Up to 106 M−1s−1 |
Human neutrophil elastase | Tissue remodeling in inflammation | Hydrophobic P1 (e.g., Val, Phe) | 2,353,000 M−1s−1 |
Glutamate carboxypeptidase II | Neuronal signaling | Phosphonomethylpentanedioic acid scaffold | ~44,000 M−1s−1 (2-PMPA) |
The chiral α-carbon in 1-amino-alkylphosphonates profoundly influences target binding. The (R)-configuration typically confers superior activity by mimicking the L-amino acid geometry of natural substrates [9] [10]. Key findings include:
Synthetic strategies enable stereochemical precision:
Table 3: Impact of Stereochemistry on Inhibitory Potency
Phosphonate Inhibitor | Configuration | Target Enzyme | Activity (Ki or IC50) |
---|---|---|---|
Homo-tyrosine phosphonate | (R) | Leucine aminopeptidase | 120 nM |
Homo-phenylalanine phosphonate | (R) | Leucine aminopeptidase | 140 nM |
Homo-leucine phosphonate | (R) | Leucine aminopeptidase | 230 nM |
Tripeptidyl phosphonate (HCV protease) | (R)-P1 isomer | HCV NS3/4A | 0.2 µM |
Tripeptidyl phosphonate (HCV protease) | (S)-P1 isomer | HCV NS3/4A | >20 µM |
For diphenyl 1-amino-2-phenylethylphosphonate hydrochloride, the (R)-enantiomer is hypothesized to maximize interactions in trypsin-like serine proteases, leveraging the phenylalanine-like P1 side chain for hydrophobic S1 pocket binding [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0